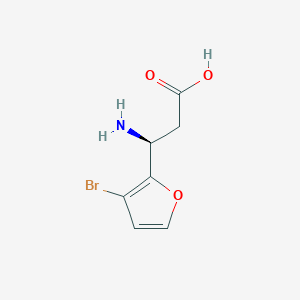

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid

Description

Properties

Molecular Formula |

C7H8BrNO3 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-bromofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C7H8BrNO3/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |

InChI Key |

MBLQDAAOKBLKMZ-YFKPBYRVSA-N |

Isomeric SMILES |

C1=COC(=C1Br)[C@H](CC(=O)O)N |

Canonical SMILES |

C1=COC(=C1Br)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination of Furan Precursor

- The furan ring is brominated selectively at the 3-position using bromine or brominating agents under controlled conditions.

- The reaction exploits the electron-rich nature of the furan ring, favoring substitution at the 3-position.

- Reaction conditions such as solvent, temperature, and bromine equivalents are optimized to minimize polybromination or side reactions.

- This step yields 3-bromofuran intermediates that serve as key building blocks for subsequent amino acid synthesis.

Assembly of the Amino Acid Backbone

- The brominated furan intermediate is attached to a propanoic acid backbone bearing an amino group at the 3-position.

- Stereochemical control to obtain the (3S) configuration is achieved via chiral starting materials or stereoselective synthesis techniques.

- Common strategies involve the use of chiral auxiliaries, enzymatic resolution, or asymmetric synthesis methods.

- Protecting groups such as tert-butoxycarbonyl (Boc) may be employed to safeguard the amino group during intermediate steps.

- Reduction and functional group transformations are conducted under mild conditions to preserve the bromofuran moiety and stereochemistry.

Purification and Characterization

- The final compound is purified by crystallization or chromatographic methods.

- Single-crystal X-ray diffraction is used to confirm the stereochemical configuration and molecular structure.

- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate purity and identity.

Research Findings and Data Summary

| Step | Method/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|

| Bromination of furan | Electrophilic bromination with Br2, controlled solvent and temperature | High regioselectivity at 3-position | Avoids polybromination; key intermediate formation |

| Amino acid backbone formation | Use of chiral precursors or asymmetric synthesis; Boc protection; mild reduction | High stereoselectivity (3S) | Stereochemical purity critical for biological activity |

| Purification | Crystallization, HPLC, X-ray crystallography | >95% purity | Structural confirmation and purity assessment |

Experimental Example (Adapted from Related Amino Acid Syntheses)

- A furan precursor is brominated with bromine in an inert solvent at low temperature to yield 3-bromofuran.

- The bromofuran intermediate is reacted with a chiral amino acid derivative under mild conditions.

- The amino group is protected with Boc during synthesis to prevent side reactions.

- Final deprotection and purification yield (3S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid with confirmed stereochemistry by X-ray crystallography.

Analytical and Structural Confirmation

- X-Ray Crystallography: Confirms the (3S) stereochemistry and bromine position on the furan ring.

- NMR Spectroscopy: Provides detailed chemical shift data consistent with the brominated furan and amino acid framework.

- Mass Spectrometry: Confirms molecular weight (234.05 g/mol) and bromine incorporation.

- HPLC: Ensures purity and stereochemical integrity above 95%.

Summary and Outlook

The preparation of (3S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid relies on:

- Electrophilic bromination of the furan ring with high regioselectivity.

- Stereoselective synthesis of the amino acid backbone maintaining the (3S) configuration.

- Use of protecting groups and mild reaction conditions to preserve sensitive functionalities.

- Rigorous purification and structural verification techniques.

This compound’s synthesis is well-established in research settings focused on medicinal chemistry and biochemical studies, serving as a valuable scaffold for enzyme interaction studies and potential drug development.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid is an organic compound with a propanoic acid backbone, an amino group, and a bromofuran substituent. It features a chiral center at the third carbon, which is important for its biological activity. This compound is used as a building block in drug design, particularly for compounds targeting neurological disorders or inflammatory diseases.

Potential Applications

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid has potential therapeutic applications, with similar structures exhibiting anti-inflammatory and neuroprotective activities. Computational methods can predict its specific activity by analyzing its structure-activity relationships, indicating possible efficacy against specific biological targets.

- Pharmaceuticals: It serves as a building block in drug design, especially for neurological and inflammatory conditions.

- Biochemical Pathways: The compound can participate in group transfer reactions, where the amino group acts as a nucleophile to facilitate peptide bond formation during protein synthesis, and it can also undergo oxidation-reduction reactions involving the bromine atom, influencing its reactivity and interaction with biomolecules.

- Interaction Studies: Techniques like surface plasmon resonance and molecular docking simulations can elucidate its interactions with receptors or enzymes to understand its mechanism of action and predict its pharmacokinetic properties.

The uniqueness of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid lies in its combination of a chiral center and a bromofuran substituent, which may confer distinctive biological activities compared to other similar compounds.

Table of Structurally Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid | Chiral center, bromofuran substituent | Potential neuroprotective effects |

| (2S)-2-Amino-4-methylpentanoic acid | Branched chain | Involved in protein synthesis |

| (S)-2-Aminobutyric acid | Simple amino structure | Neuroprotective properties |

| (S)-N-Boc-2-amino-4-pentenoic acid | Double bond | Reactivity influenced by unsaturation |

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous compounds.

Structural and Electronic Effects

Furan vs. Phenyl Systems :

- Furan rings (oxygen-containing) exhibit lower aromaticity and higher reactivity compared to benzene derivatives. Bromination at the 3-position on furan (target compound) may create steric hindrance and electronic destabilization, whereas 5-bromo substitution () allows for resonance stabilization .

- Fluorinated phenyl analogs (e.g., 4-fluoro in ) increase polarity and metabolic stability, making them favorable in drug design .

- For example, (S)-3-Amino-3-(4-Bromophenyl)propanoic Acid HCl shows slight solubility in organic solvents, suggesting moderate lipophilicity . Nitro groups () significantly reduce basicity and increase reactivity in reduction reactions .

Biological Activity

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid is an organic compound notable for its potential therapeutic applications due to its unique structural features, including a chiral center and a bromofuran substituent. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound possesses a propanoic acid backbone with an amino group and a bromofuran moiety. The presence of the chiral center at the third carbon is significant for its biological activity, influencing how the compound interacts with various biological targets.

Pharmacological Effects

Research indicates that compounds similar to (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid exhibit various pharmacological effects, including:

- Anti-inflammatory Activity : The bromofuran structure may contribute to anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective activities, suggesting potential applications in neurodegenerative diseases.

The biological activity of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound may interact with receptors or enzymes involved in metabolic pathways. Techniques like molecular docking simulations help elucidate these interactions.

- Group Transfer Reactions : The amino group can act as a nucleophile, facilitating peptide bond formation during protein synthesis, which is crucial for cellular functions.

- Oxidation-Reduction Reactions : The bromine atom's presence may influence the compound's reactivity and interactions with other biomolecules.

Structure-Activity Relationship (SAR)

Computational methods analyzing structure-activity relationships (SAR) are essential for predicting the efficacy of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid against specific biological targets. The unique combination of its structural features may confer distinctive biological activities compared to other similar compounds.

Comparative Analysis

The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid | Chiral center, bromofuran | Potential neuroprotective effects |

| (2S)-2-Amino-4-methylpentanoic acid | Branched chain | Involved in protein synthesis |

| (S)-2-Aminobutyric acid | Simple amino structure | Neuroprotective properties |

| (S)-N-Boc-2-amino-4-pentenoic acid | Double bond | Reactivity influenced by unsaturation |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid in various fields:

- Neuroprotection : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases.

- Anti-inflammatory Effects : Experimental models have demonstrated that compounds with similar structures can reduce inflammation markers, indicating that (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid could be beneficial in inflammatory conditions .

Future Directions

Further research is necessary to fully understand the biological activity of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid. Future studies should focus on:

- In vivo Studies : To validate the findings from in vitro studies and assess the therapeutic potential in animal models.

- Mechanistic Studies : To elucidate the precise mechanisms through which this compound exerts its effects on biological systems.

- Clinical Trials : To explore its safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for (3S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid, and what reagents/conditions are critical for stereochemical control?

- Methodological Answer : The synthesis typically involves coupling a bromofuran precursor with a chiral amino acid backbone. Key steps include:

- Stereoselective Formation : Use of L-proline-derived catalysts or enzymatic resolution to ensure the (3S) configuration .

- Bromofuran Introduction : Electrophilic bromination of furan derivatives (e.g., using NBS in DMF) followed by cross-coupling (e.g., Suzuki-Miyaura) to attach the amino acid moiety .

- Protection/Deprotection : Boc or Fmoc groups protect the amino group during synthesis, with TFA or piperidine for deprotection .

- Critical Conditions : Low temperatures (0–4°C) during bromination to avoid side reactions, and inert atmospheres (N₂/Ar) for coupling steps .

Q. How is the stereochemical purity of (3S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid validated experimentally?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers; retention time compared to standards confirms purity .

- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +12.5° for the (3S) enantiomer in methanol) .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly if discrepancies arise in spectral data .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Bromofuran protons : Doublets at δ 7.2–7.5 ppm (J = 3.5 Hz) for furan H-2 and H-5 .

- Amino acid backbone : α-proton at δ 3.8–4.2 ppm (multiplet) and carboxylic acid proton at δ 12.1 ppm (broad) .

- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₇H₉BrNO₃ [M+H]⁺: 246.9724 .

Advanced Research Questions

Q. How does the bromine substituent on the furan ring influence the compound’s reactivity and stability in aqueous vs. organic solvents?

- Methodological Answer :

- Electronic Effects : Bromine’s electron-withdrawing nature increases furan’s susceptibility to nucleophilic attack (e.g., hydrolysis in basic aqueous conditions). Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours, but DMSO or THF enhances stability .

- Solubility : LogP = 1.2 (calculated via XLOGP3), indicating moderate hydrophobicity. Solubility in water is limited (≈2 mg/mL), requiring co-solvents like ethanol (up to 20% v/v) for biological assays .

- Handling Recommendations : Store desiccated at –20°C; avoid prolonged light exposure to prevent debromination .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. agonism)?

- Methodological Answer :

- Assay Validation :

- Use isogenic cell lines (e.g., HEK293 with/without target receptor overexpression) to confirm target specificity .

- Include enantiomeric controls (e.g., (3R)-enantiomer) to rule out stereochemistry-dependent effects .

- Data Normalization : Normalize activity to intracellular concentration (measured via LC-MS) to account for uptake variability .

- Meta-Analysis : Compare studies using tools like Rosetta Resolver to identify confounding variables (e.g., pH, serum content) .

Q. How can synthetic yields be optimized while maintaining enantiomeric excess (ee) >98%?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) in asymmetric Michael additions; ee >99% reported with 10 mol% catalyst in toluene at –40°C .

- Process Optimization :

- Reaction Monitoring : Use inline FTIR to track intermediate formation and minimize side products .

- Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted bromofuran precursors, improving purity to >95% .

- Scale-Up Considerations : Switch from batch to flow chemistry for exothermic steps (e.g., bromination) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.